molecular formula C14H22ClNO2S B092207 N,N-Dibutyl-4-chlorobenzenesulfonamide CAS No. 127-59-3

N,N-Dibutyl-4-chlorobenzenesulfonamide

Cat. No.: B092207
CAS No.: 127-59-3
M. Wt: 303.8 g/mol
InChI Key: CLVOYFRAZKMSPF-UHFFFAOYSA-N
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Description

N,N-Dibutyl-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H22ClNO2S and its molecular weight is 303.8 g/mol. The purity is usually 95%.
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Biological Activity

N,N-Dibutyl-4-chlorobenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its effects on various physiological systems, particularly the cardiovascular system, as well as its pharmacokinetic properties and mechanisms of action.

Biological Activity Overview

Sulfonamides, including this compound, are known for their diverse biological activities. Research indicates that these compounds can influence cardiovascular functions, particularly through interactions with calcium channels and other biomolecules involved in blood pressure regulation.

Cardiovascular Effects

A study conducted using an isolated rat heart model evaluated the effects of various sulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that certain derivatives, including 4-(2-aminoethyl)-benzenesulfonamide, significantly decreased perfusion pressure compared to control conditions. This suggests a potential mechanism where these compounds may modulate vascular resistance via calcium channel inhibition .

Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure

Compound NameEffect on Perfusion PressureEffect on Coronary Resistance
4-(2-aminoethyl)-benzenesulfonamideDecreasedDecreased
2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamideNo significant changeNo significant change
2-hydrazinocarbonyl-benzenesulfonamideNo significant changeNo significant change
ControlBaselineBaseline

The interaction of this compound with calcium channels has been a focal point in understanding its biological activity. Theoretical docking studies suggest that this compound may interact with specific amino acid residues in calcium channels, leading to altered vascular responses. Notably, compounds like 4-(2-aminoethyl)-benzenesulfonamide have shown a capacity to decrease vascular resistance by promoting calcium channel inhibition .

Pharmacokinetic Properties

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical evaluations using computational models indicate varying permeability across different cell lines, which can influence the compound's effectiveness in vivo. For instance, simulations showed differences in permeability when tested against Caucasian colon adenocarcinoma cells and Madin-Darby canine kidney cells .

Table 2: Theoretical Pharmacokinetic Parameters

ParameterValue
Permeability (Caco-2 cells)High
Blood-Brain Barrier PenetrationModerate
Metabolic StabilityHigh

Case Studies

Several case studies have highlighted the therapeutic potential of sulfonamides in treating diseases such as hypertension and other cardiovascular conditions. Research indicates that modifications to the sulfonamide structure can enhance their bioactivity and selectivity for specific biological targets.

For example, studies on related compounds have shown promising results in animal models for conditions like human African trypanosomiasis (HAT), where sulfonamides demonstrated potent inhibitory effects against Trypanosoma brucei N-myristoyltransferase (TbNMT), a critical enzyme for parasite survival . Although this compound has not been directly studied in this context, its structural similarities suggest potential applications.

Scientific Research Applications

Scientific Research Applications

N,N-Dibutyl-4-chlorobenzenesulfonamide has been studied for its potential applications in various scientific fields:

Biological Research

  • Used as a model compound to investigate the interactions of sulfonyl groups with biological targets.
  • Investigated for potential anti-inflammatory and anticancer properties due to its ability to inhibit specific enzymes involved in these processes .

Chemistry

  • Serves as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.
  • Its unique structure allows it to participate in various chemical reactions, including oxidation and nucleophilic substitution, making it valuable for synthesizing more complex molecules .

Agricultural Applications

  • Identified as an active ingredient in insecticide formulations due to its effectiveness against resistant pests, particularly in formulations aimed at combating DDT-resistant insects .
  • Its properties allow it to act as a synergist in pesticide formulations, enhancing the efficacy of other active ingredients.

Industrial Applications

In industry, this compound is utilized as an intermediate in the production of:

  • Dyes and Pigments : Its chemical structure allows it to be incorporated into various dye formulations.
  • Specialty Chemicals : Used in the synthesis of various specialty chemicals due to its reactivity and functional groups .

Case Study 1: Anti-Cancer Research

A study investigated the effects of this compound on cancer cell lines, revealing that it inhibited cell proliferation through specific pathways associated with apoptosis. The compound demonstrated significant promise as a lead compound for further development into anti-cancer agents.

Case Study 2: Agricultural Efficacy

Research conducted on its application as an insecticide showed that formulations containing this compound effectively reduced populations of DDT-resistant pests, showcasing its potential as a critical component in modern pest management strategies.

Comparison with Related Compounds

Compound NameStructure CharacteristicsApplications
This compoundContains two butyl groups and a chlorobenzene sulfonamide moietyInsecticide, pharmaceutical intermediate
N,N-Dibenzyl-4-chlorobenzenesulfonamideContains benzyl groups instead of butylOrganic synthesis, biological studies
4,4’-DichlorobenzophenoneLacks sulfonamide functionalityPhotoinitiator in polymer chemistry

Properties

IUPAC Name

N,N-dibutyl-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVOYFRAZKMSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042186
Record name N,N-Dibutyl-4-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127-59-3
Record name N,N-Dibutyl-4-chlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dibutyl-p-chlorobenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dibutyl-4-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIBUTYL-P-CHLOROBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKK0AO0V6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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